Sodium pyrophosphate

Catalog No.
S581755
CAS No.
7722-88-5
M.F
Na4P2O7
Na4O7P2
M. Wt
265.90 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium pyrophosphate

CAS Number

7722-88-5

Product Name

Sodium pyrophosphate

IUPAC Name

tetrasodium;phosphonato phosphate

Molecular Formula

Na4P2O7
Na4O7P2

Molecular Weight

265.90 g/mol

InChI

InChI=1S/4Na.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4

InChI Key

FQENQNTWSFEDLI-UHFFFAOYSA-J

SMILES

Array

solubility

7 % at 77 °F (NIOSH, 2024)
Soluble in water. Insoluble in ethanol
COLORLESS, MONOCLINIC CRYSTALS; INSOL IN AMMONIA /DECAHYDRATE/
INSOL IN ALCOHOL /DECAHYDRATE/
SOLUBILITY IN WATER: 3.16 G/100 ML @ 0 °C; 6.23 G/100 ML @ 20 °C; 8.14 G/100 ML @ 25 °C; 21.83 G/100 ML @ 60 °C; 30.04 G/100 ML @ 80 °C /DECAHYDRATE/
IN WATER: 2.61 G/100 ML @ 0 °C; 6.7 G/100 ML @ 25 °C; 42.2 G/100 ML @ 100 °C
(77 °F): 7%

Synonyms

anhydrous sodium pyrophosphate, disodium pyrophosphate, sodium diphosphate, sodium pyrophosphate, tetrasodium pyrophosphate, tetrasodium pyrophosphate, 32P2-labeled cpd, tetrasodium pyrophosphate, decahydrate, trisodium pyrophosphate

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Na]

The exact mass of the compound Tetrasodium pyrophosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 7 % at 77° f (niosh, 2016)soluble in water. insoluble in ethanol81.4 mg/ml at 25 °cin water: 2.61 g/100 ml @ 0 °c; 6.7 g/100 ml @ 25 °c; 42.2 g/100 ml @ 100 °c(77°f): 7%. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56751. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Phosphorus Compounds - Phosphorus Acids - Phosphoric Acids - Phosphates - Polyphosphates - Diphosphates - Supplementary Records. It belongs to the ontological category of inorganic sodium salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Sodium pyrophosphate, also known as tetrasodium pyrophosphate (TSPP), is an anhydrous, alkaline salt widely utilized for its ability to chelate metal ions, buffer pH, and act as a dispersing agent. Its primary functions in industrial and food applications include water softening, preventing mineral deposits, stabilizing emulsions, and modifying protein textures. Common uses are found in detergents, water treatment, metal finishing, and as a multifunctional food additive in products like processed meats and cheeses to improve moisture retention and stability.

Substituting Sodium Pyrophosphate (TSPP) with seemingly similar compounds like Sodium Acid Pyrophosphate (SAPP), Sodium Tripolyphosphate (STPP), or even its hydrated form is a critical process error. Each analogue possesses distinct properties that directly impact formulation success. For instance, replacing alkaline TSPP (pH 10.2 in 1% solution) with acidic SAPP (pH 4-4.5) would drastically alter the pH, disrupting pH-sensitive systems in food or cleaning applications. While both TSPP and STPP are chelating agents, their chain length and sequestration efficiency differ, affecting performance in hard water. Furthermore, selecting the decahydrate form over anhydrous TSPP (CAS 7722-88-5) introduces significant water content (~40%), altering active concentration by weight and increasing susceptibility to caking, which complicates storage and handling. Finally, substitution with Potassium Pyrophosphate (TKPP) is not a direct replacement; TKPP's significantly higher solubility makes it suitable for different formulation requirements, particularly high-concentration liquids, whereas TSPP's lower solubility can be advantageous for controlled dissolution.

Critical pH Control: Strong Alkalinity vs. Acidic Alternatives

Sodium pyrophosphate provides strong alkaline buffering, which is a critical differentiator from its acidic analogue, Sodium Acid Pyrophosphate (SAPP). A 1% aqueous solution of sodium pyrophosphate exhibits a pH in the range of 9.9-10.7. In stark contrast, a 1% solution of SAPP is distinctly acidic, with a pH of approximately 4.0-4.5. This fundamental difference in acidity dictates their respective applications; TSPP is used to increase pH and improve water holding capacity in processed meats, while SAPP is used as a leavening acid in baking.

Evidence DimensionpH of 1% aqueous solution
Target Compound Data9.9 - 10.7
Comparator Or BaselineSodium Acid Pyrophosphate (SAPP): 4.0 - 4.5
Quantified DifferenceApproximately 6 pH units higher (strongly alkaline vs. acidic)
Conditions1% compound in water at room temperature.

This pH difference is the primary selection criterion for formulators needing either an alkaline environment for protein modification or an acidic component for leavening reactions.

Processability Advantage: Defined Solubility Profile vs. Highly Soluble Potassium Salt

Sodium pyrophosphate has a moderate and temperature-dependent solubility, which is a key differentiator from the highly soluble Potassium Pyrophosphate (TKPP). The solubility of anhydrous sodium pyrophosphate in water is 6.7 g/100 mL at 25 °C. In contrast, potassium pyrophosphate is known for its significantly higher solubility, which can exceed 180 g/100 mL, making it the preferred choice for preparing high-concentration stock solutions, such as in liquid detergents or certain electroplating baths. However, the lower solubility and dissolution rate of the sodium salt can be advantageous in applications requiring controlled release or when producing dry blends where the high hygroscopicity of TKPP would be problematic.

Evidence DimensionSolubility in Water
Target Compound Data6.7 g / 100 mL at 25 °C
Comparator Or BaselinePotassium Pyrophosphate (TKPP): >180 g / 100 mL at 25 °C
Quantified DifferenceTKPP is over 26 times more soluble than TSPP at 25 °C.
ConditionsSolubility measured in water at 25 °C.

This vast difference in solubility is a critical factor for process design, determining whether a compound is suitable for high-concentration liquids (TKPP) or for applications where lower solubility and hygroscopicity are required (TSPP).

Superior Emulsion Stability and Water Retention in Food Systems Compared to Acidic Phosphates

In food systems, particularly processed meats, the alkaline nature of sodium pyrophosphate (TSPP) provides superior functionality in improving emulsion stability and water-holding capacity (WHC) compared to acidic phosphates like Sodium Acid Pyrophosphate (SAPP). The addition of alkaline phosphates like TSPP and Sodium Tripolyphosphate (STPP) increases the pH of the meat, moving it away from the isoelectric point of muscle proteins. This pH shift increases electrostatic repulsion between proteins, enhancing WHC and significantly reducing cooking loss. In a direct comparison, TSPP and STPP showed the lowest total expressible fluid and cooking loss in meat emulsions, indicating the best stability. In contrast, SAPP addition resulted in a pH decrease, which negatively impacts WHC and leads to higher cooking loss.

Evidence DimensionEmulsion stability and cooking loss in meat products
Target Compound DataSignificantly low total expressible fluid and cooking loss
Comparator Or BaselineSodium Acid Pyrophosphate (SAPP): Lower emulsion stability and higher cooking loss
Quantified DifferenceTSPP and STPP addition results in the highest emulsion stability and lowest cooking loss among tested phosphates.
ConditionsEmulsion-type sausage preparation and analysis.

For manufacturers of processed meat and seafood, selecting TSPP over SAPP is critical for maximizing product yield, juiciness, and texture by effectively retaining moisture during cooking and storage.

Alkaline pH Buffering in Processed Foods

For applications requiring an increase in pH to enhance protein functionality, sodium pyrophosphate is the appropriate choice. In processed meats, poultry, and seafood, it elevates the pH, which improves water-holding capacity, leading to increased cooking yield and enhanced juiciness and tenderness of the final product.

Water Softening and Dispersing Agent in Dry-Blended Cleaners

In the formulation of powdered detergents and cleaning agents, the anhydrous form of sodium pyrophosphate serves as an effective water softener and anti-redeposition agent. Its moderate solubility and lower hygroscopicity compared to potassium pyrophosphate make it ideal for maintaining the free-flowing properties of dry blends while effectively sequestering calcium and magnesium ions upon dissolution.

Stabilization of Emulsions in Dairy and Processed Cheese

As an emulsifier and chelating agent, sodium pyrophosphate is used to stabilize processed cheese and other dairy-based sauces. It interacts with casein and sequesters calcium ions, preventing protein precipitation and fat separation, which results in a smooth, uniform texture.

Component in Non-Cyanide Copper Electroplating Baths

In metal finishing, sodium pyrophosphate can be used in pyrophosphate-based copper electroplating baths. While potassium pyrophosphate is more common due to its higher solubility allowing for higher copper concentrations, sodium pyrophosphate baths are a viable, more economical alternative for specific applications where maximum current density is not the primary concern.

Physical Description

Tetrasodium pyrophosphate appears as odorless, white powder or granules. mp: 995 °C. Density: 2.53 g/cm3. Solubility in water: 3.16 g/100 mL (cold water); 40.26 g/100 mL boiling water. Used as a wool de-fatting agent, in bleaching operations, as a food additive. The related substance tetrasodium pyrophosphate decahydrate (Na4P2O7*10H2O) occurs as colorless transparent crystals. Loses its water when heated to 93.8 °C.
Dry Powder; Other Solid
Colourless or white crystals, or a white crystalline or granular powder. The decahydrate effloresces slightly in dry air
Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7+10H2O) is in the form of colorless, transparent crystals.]; [NIOSH]
ODOURLESS COLOURLESS OR WHITE CRYSTALS OR POWDER.
Odorless, white powder or granules. [Note: The decahydrate (Na4P2O7 • 10H2O) is in the form of colorless, transparent crystals.]

Color/Form

CRYSTALS
COLORLESS, TRANSPARENT CRYSTALS OR WHITE POWDER
White powder or granules.

Hydrogen Bond Acceptor Count

7

Exact Mass

265.87100346 Da

Monoisotopic Mass

265.87100346 Da

Boiling Point

Decomposes (NIOSH, 2024)
Decomposes

Heavy Atom Count

13

Density

2.45 (NIOSH, 2024) - Denser than water; will sink
2.534
Relative density (water = 1): 2.5
2.45

Odor

Odorless.

Decomposition

When heated to decomp ... emits toxic fumes of /phosphorus oxides/.

Melting Point

1810 °F (NIOSH, 2024)
988 °C
988Â °C
1810 °F

UNII

O352864B8Z

Related CAS

10042-91-8 (unspecified hydrochloride salt)
13472-36-1 (tetra-hydrochloride salt decahydrate)
14691-80-6 (tri-hydrochloride salt)
7758-16-9 (di-hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 1529 companies from 24 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 95 of 1529 companies. For more detailed information, please visit ECHA C&L website;
Of the 23 notification(s) provided by 1434 of 1529 companies with hazard statement code(s):;
H302 (50.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (16.04%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50.35%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (49.65%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (14.64%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

ARSONIC ACID HERBICIDES ARE NOT GROWTH REGULATORS IN SENSE OF PLANT HORMONES. THEY ... ACT THROUGH ENZYME SYSTEMS TO INHIBIT GROWTH. THEY KILL ... SLOWLY; FIRST SYMPTOMS ARE ... CHLOROSIS, CESSATION OF GROWTH, & GRADUAL YELLOWING, THEN BROWNING FOLLOWED BY DEHYDRATION & DEATH. /ORGANOARSENICAL HERBICIDES/

Vapor Pressure

0 mmHg (approx) (NIOSH, 2024)
0 mmHg (approx)

Pictograms

Irritant

Corrosive;Irritant

Other CAS

7722-88-5

Metabolism Metabolites

Pyrophosphate is hydrolyzed to the orthophosphate in the gut.

Wikipedia

Tetrasodium_pyrophosphate

Use Classification

EPA Safer Chemical Functional Use Classes -> Oxidants and Oxidant Stabilizers
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives
Food Additives -> ACIDITY_REGULATOR; EMULSIFIER; SEQUESTRANT; -> JECFA Functional Classes
Cosmetics -> Buffering; Anticaking; Chelating

Methods of Manufacturing

REACTION OF FURNACE-GRADE PHOSPHORIC ACID WITH SODIUM CARBONATE TO FORM DISODIUM PHOSPHATE WHICH IS IN TURN HEATED TO 450 DEGREES CENTIGRADE, FORMING TETRASODIUM PYROPHOSPHATE
PRODUCED BY MOLECULAR DEHYDRATION OF DIBASIC SODIUM PHOSPHATE @ 500 °C: BELL, INORG SYN 3, 98 (1950).
By fusing sodium phosphate, dibasic

General Manufacturing Information

Industrial Gas Manufacturing
Miscellaneous Manufacturing
Food, beverage, and tobacco product manufacturing
Fabricated Metal Product Manufacturing
Not Known or Reasonably Ascertainable
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Diphosphoric acid, sodium salt (1:4): ACTIVE
.../COMPOUND IS/ NOW ALLOWED IN FROZEN DESSERTS AT LEVELS UP TO 0.2% /TO PREVENT CHURNING/.
...SEQUESTRANTS SUCH AS...PYROPHOSPHATE...WILL RETARD NITRIC OXIDE-HEMOGLOBIN FORMATION IN CURED MEATS BY CONTROLLING EFFECTS OF METAL IONS.
USED TO DECREASE AMT OF COOKED-OUT JUICES IN CURED HAMS AND PORK SHOULDER PICNICS, LOINS; CANNED HAMS &...CHOPPED HAM; BACON. /FROM TABLE/
USED TO PREVENT STAINING ON EXTERIOR OF VARIOUS CANNED GOODS DURING COOLING AND RETORT WATER TREATMENT. /FROM TABLE/
For more General Manufacturing Information (Complete) data for TETRASODIUM PYROPHOSPHATE (19 total), please visit the HSDB record page.

Interactions

... Sodium pyrophosphate inhibits both the deposition of calcium salts and the formation of a calcifiable matrix in the aorta of rats treated with large doses of vitamin D.

Dates

Last modified: 08-15-2023

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